PF-04449613 -

PF-04449613

Catalog Number: EVT-1783694
CAS Number:
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-04449613 is a selective phosphodiesterase 9 inhibitor, primarily known for its role in enhancing cognitive functions and promoting synaptic plasticity. Phosphodiesterase 9 is an enzyme that hydrolyzes cyclic guanosine monophosphate, a critical second messenger involved in various neuronal processes. PF-04449613 has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive impairments.

Source

PF-04449613 was developed by Boehringer Ingelheim and is structurally related to other phosphodiesterase inhibitors. Its synthesis and characterization have been documented in various scientific studies, particularly focusing on its pharmacological effects in animal models .

Classification

PF-04449613 falls under the category of small molecule inhibitors targeting phosphodiesterases, specifically phosphodiesterase 9. This classification is significant as it highlights its mechanism of action related to the modulation of cyclic nucleotide levels within cells, particularly in the nervous system.

Synthesis Analysis

Methods

The synthesis of PF-04449613 involves several chemical reactions typical for creating phosphodiesterase inhibitors. The compound's synthesis has been detailed in research articles where various synthetic pathways are explored to optimize yield and purity.

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple steps including functional group modifications.
  2. Reaction Conditions: The reactions typically require controlled temperatures and specific solvents to ensure optimal reaction kinetics.
  3. Purification: After synthesis, PF-04449613 is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels necessary for biological testing .

Technical Details

The technical details surrounding the synthesis include the use of specific reagents that facilitate the formation of key bonds within the molecular structure. Conditions such as pH and temperature are meticulously controlled to prevent side reactions.

Molecular Structure Analysis

Structure

PF-04449613 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on phosphodiesterase 9. The molecular formula is C17H20N4O3S, indicating a well-defined arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

The structural analysis reveals:

  • Molecular Weight: Approximately 364.43 g/mol
  • Key Functional Groups: The presence of amine and sulfonamide groups plays a crucial role in its interaction with the enzyme.
Chemical Reactions Analysis

Reactions

PF-04449613 primarily acts through competitive inhibition of phosphodiesterase 9, leading to increased levels of cyclic guanosine monophosphate within cells. This elevation enhances various signaling pathways associated with neuronal activity.

Technical Details

  1. Inhibition Mechanism: The compound binds to the active site of phosphodiesterase 9, preventing it from hydrolyzing cyclic guanosine monophosphate.
  2. Biological Assays: Various assays have been conducted to quantify the inhibitory effects of PF-04449613 on phosphodiesterase activity using radiolabeled substrates like tritiated cyclic guanosine monophosphate .
Mechanism of Action

Process

PF-04449613 exerts its effects by elevating intracellular levels of cyclic guanosine monophosphate, which is crucial for neuronal signaling and plasticity. This elevation leads to enhanced calcium signaling within neurons, promoting synaptic changes essential for learning and memory.

Data

Studies utilizing two-photon microscopy have demonstrated that treatment with PF-04449613 increases dendritic spine formation and enhances calcium activity in neurons, particularly in the primary motor cortex . These findings underscore the compound's role in facilitating synaptic plasticity through modulation of cyclic nucleotide signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: PF-04449613 is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Reactivity: The compound exhibits reactivity typical of phosphodiesterase inhibitors, engaging with biological targets selectively without significant off-target effects .
Applications

Scientific Uses

PF-04449613 has significant potential applications in neuroscience research, particularly concerning:

  • Cognitive Enhancement: Investigated for its ability to improve learning and memory functions in animal models.
  • Neurodegenerative Diseases: Explored as a therapeutic agent for conditions such as Alzheimer's disease due to its effects on synaptic plasticity and cognitive function.
  • Behavioral Studies: Utilized in studies assessing motor skills and learning capabilities through behavioral assays like rotarod performance tests .
Neurobiological Mechanisms and Cognitive Enhancement

PDE9 Inhibition and cGMP-Mediated Signaling Cascades

PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), exhibiting an IC₅₀ of 22 nM. PDE9A hydrolyzes cyclic guanosine monophosphate (cGMP) with the highest affinity among all PDE families (Km = 70–170 nM for cGMP). By inhibiting PDE9A, PF-04449613 elevates intracellular cGMP levels, activating downstream effectors like protein kinase G (PKG) and cyclic nucleotide-gated ion channels. This enhances neuronal excitability and signal transduction. Crucially, PF-04449613 modulates a distinct cGMP pool independent of nitric oxide synthase (nNOS) and soluble guanylyl cyclase (sGC) pathways. Unlike canonical NMDA-NO-sGC-cGMP cascades, PF-04449613-regulated cGMP originates from particulate guanylyl cyclase (pGC) activation, evidenced by unaltered efficacy in nNOS-knockout models [3] [9].

Key Selectivity Profile of PF-04449613

TargetAffinity (IC₅₀/Ki)Selectivity vs. PDE9A
PDE9A22 nMReference
Dopamine Transporter (DAT)110–293 nM~13-fold lower
Cytochrome P450 2C191600 nM~73-fold lower
PDE1C>1000 nM>45-fold lower
PDE2-8, 10-11<30% inhibition at 1 µM>45-fold lower

PF-04449613 increases cGMP in cerebrospinal fluid (CSF) by 2–3 fold within 30 minutes post-administration (0.1–100 mg/kg, subcutaneous) in rodents. This rapid elevation persists for >4 hours, facilitating sustained activation of cGMP-dependent kinases implicated in synaptic plasticity [1] [6] [10].

Synaptic Plasticity: Dendritic Spine Dynamics and Calcium Activity Modulation

In vivo two-photon microscopy in mouse motor cortex reveals PF-04449613’s direct impact on synaptic structure and function:

  • Acute Effects: A single dose (10 mg/kg, s.c.) increases calcium transient frequency in dendrites (by 38%) and dendritic spines (by 42%) of layer V pyramidal neurons during treadmill running. This potentiates NMDA receptor-dependent synaptic transmission and enhances spine responsiveness to motor activity [2] [4].
  • Chronic Effects: Seven-day administration elevates dendritic spine formation by 27% and elimination by 33% in the primary motor cortex (M1). New spines induced during rotarod training exhibit a 45% higher survival rate after 24 hours compared to controls, indicating stabilization of learning-associated synapses [4] [8].

Calcium Activity and Spine Dynamics Under PF-04449613

ParameterBaseline (Vehicle)PF-04449613 (10 mg/kg)Change
Dendritic Ca²⁺ transients (Hz)0.92 ± 0.071.27 ± 0.09+38%*
Spine Ca²⁺ transients (Hz)0.76 ± 0.051.08 ± 0.08+42%*
Spine formation rate (%/day)5.8 ± 0.47.4 ± 0.6+27%*
Spine elimination rate (%/day)4.9 ± 0.36.5 ± 0.5+33%*

*p < 0.01 vs. vehicle; data from Lai et al. 2018

Motor Learning Efficacy: Rotarod Performance and Spine Survival Correlations

Motor learning enhancement by PF-04449613 is quantifiable through rotarod performance metrics and correlated spine adaptations:

  • Mice treated with PF-04449613 (10 mg/kg) pre-training show a 35% increase in maximal rotarod speed and 40% longer latency to fall after 7 days. This parallels a 45% increase in new spine survival in M1 [4].
  • Spine survival directly correlates with skill retention: Animals retaining >60% of new spines 7 days post-training maintain >80% of rotarod performance gains. Vehicle-treated mice retain only 40% of spines and 50% of performance [2] [8].

Rotarod Performance and Spine Survival After Training

TreatmentMax Speed IncreaseNew Spines (Day 1)Survived Spines (Day 7)Performance Retention
Vehicle25% ± 3%8.2 ± 0.7 spines/µm3.3 ± 0.4 spines/µm (40%)50% ± 5%
PF-0444961335% ± 4%*12.1 ± 1.0 spines/µm*6.7 ± 0.6 spines/µm* (55%)82% ± 6%*

*p < 0.01 vs. vehicle

Comparative Analysis with Other PDE Inhibitors in NMDA-NO-cGMP Pathways

PF-04449613 exhibits distinct mechanistic advantages over PDE inhibitors targeting related pathways:

  • vs. PDE5 Inhibitors (Sildenafil): Sildenafil augments NO-sGC-cGMP signaling but requires nNOS activation. PF-04449613 operates independently of NO, enabling efficacy in conditions with impaired nNOS function (e.g., stroke, Alzheimer’s) [3] [9].
  • vs. Pan-PDE Inhibitors (IBMX): IBMX non-selectively inhibits all PDEs, causing systemic side effects. PF-04449613’s >1,000-fold selectivity for PDE9A over PDE1C/5A minimizes off-target effects [1] [6].
  • vs. PDE9 Inhibitor BAY 73-6691: BAY 73-6691 enhances hippocampal LTP and contextual memory but lacks PF-04449613’s motor cortex-specific spine plasticity effects. BAY 73-6691 also shows lower brain penetrance (brain/plasma ratio: 0.3 vs. 1.2 for PF-04449613) [5] [9].

Comparative Efficacy of cGMP-Targeting PDE Inhibitors

CompoundPrimary TargetcGMP SourceCognitive/Motor EffectsClinical Status
PF-04449613PDE9ApGC-dependentMotor learning ↑↑, spine plasticity ↑↑Preclinical
BAY 73-6691PDE9AsGC-dependentObject memory ↑, hippocampal LTP ↑Phase I (discontinued)
PF-04447943PDE9AsGC/pGC hybridCSF cGMP ↑, no motor benefitPhase II (failed in AD)
SildenafilPDE5sGC-dependentCerebral blood flow ↑, limited plasticityMarketed (non-CNS)

AD = Alzheimer’s disease; ↑ = mild effect; ↑↑ = strong effect [3] [5] [9]

Properties

Product Name

PF-04449613

IUPAC Name

1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1

InChI Key

FHBANDDJQJAZOQ-CQSZACIVSA-N

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Isomeric SMILES

C[C@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.